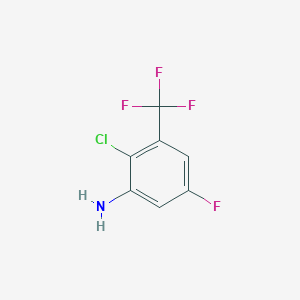

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-chloro-5-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQADMWPLDPPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline typically involves halogenation and amination reactions. One common method involves the reaction of 2-Chloro-5-fluoro-3-(trifluoromethyl)nitrobenzene with a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield the desired aniline compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives and reduced to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere.

Major Products

Substitution: Formation of substituted anilines.

Oxidation: Formation of nitroanilines.

Reduction: Formation of diamines.

Scientific Research Applications

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence electronic properties, solubility, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Key Research Findings

Electronic Effects : The trifluoromethyl group decreases electron density at the aromatic ring, directing electrophilic attacks to specific positions. Chloro and fluoro substituents further polarize the ring, influencing reaction pathways .

Positional Isomerism : For example, 4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4) exhibits higher thermal stability than its 2-chloro isomer due to reduced steric strain .

Applications: Fluorinated anilines are critical intermediates in synthesizing herbicides (e.g., sulfonylurea derivatives) and non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple halogen substituents, suggests interesting interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClF4N. The presence of chlorine and fluorine atoms significantly influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H4ClF4N |

| Molecular Weight | 201.56 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Studies indicate that the trifluoromethyl group enhances metabolic stability, while the halogen substituents may influence binding affinity to receptors and enzymes.

- Receptor Interaction : The compound has been studied for its interaction with P2X receptors, which are involved in pain signaling pathways. It exhibits antagonistic properties, potentially useful in treating neuropathic pain .

- Antimicrobial Activity : Research indicates that derivatives of this compound may possess antibacterial properties, particularly against multi-drug resistant strains of bacteria. In vitro studies have shown significant inhibition of bacterial growth, suggesting potential as an antibacterial agent .

Antinociceptive Effects

A study focused on the effects of this compound in animal models demonstrated its ability to increase the mechanical withdrawal threshold, indicating pain relief. This was measured using von Frey filaments in neuropathic pain models, highlighting its potential as an analgesic agent .

Antibacterial Activity

The compound was tested against various bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus. Results indicated potent antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, showcasing its potential as a new antibacterial agent .

Case Studies

- Neuropathic Pain Model : In a study involving male Sprague-Dawley rats, the administration of this compound resulted in a marked increase in pain threshold when compared to control groups. This suggests its efficacy as a P2X3 receptor antagonist .

- Antibacterial Efficacy : A series of experiments demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The findings support further exploration into its use as a therapeutic agent against infections caused by resistant bacterial strains .

Q & A

Q. Basic Characterization Workflow

- FT-IR : Confirm NH₂ (~3400 cm⁻¹) and C-F (~1100 cm⁻¹) stretches.

- NMR : Report ¹H (δ 6.5–7.5 ppm for aromatic protons) and ¹³C (δ 110–150 ppm for CF₃-substituted carbons).

- LCMS : Validate molecular weight (e.g., m/z 209 [M+H]⁺) and retention times (e.g., 0.81 minutes under acetonitrile-water gradients) .

What role does the trifluoromethyl group play in the compound’s reactivity during cross-coupling reactions?

Advanced Mechanistic Insight

The -CF₃ group stabilizes transition states via electron withdrawal, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura reactions). Key considerations:

- Catalyst loading : Use 5 mol% Pd(PPh₃)₄ for efficient coupling with boronic acids.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via reverse-phase chromatography .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic Safety Protocol

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate inhalation risks (classified as Acute Tox. 4 for inhalation/dermal exposure) .

- Emergency measures : Immediate eye washing and safety showers for spills.

How can this compound be utilized in the development of advanced polymeric materials?

Advanced Material Science Application

As a monomer, it enables synthesis of rod-coil block copolymers for:

- Thermal stability : The -CF₃ group enhances thermal resistance (Tg >150°C).

- Phase separation : Characterize via DSC (glass transition) and SAXS (nanoscale morphology).

- Polymerization : Step-growth methods in DMF at 120°C yield high-molecular-weight polymers (Mw >50 kDa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.